molecular formula C11H12O B12869865 3-Ethyl-2-methylbenzofuran

3-Ethyl-2-methylbenzofuran

Cat. No.: B12869865
M. Wt: 160.21 g/mol
InChI Key: QKKJAALPNYZUFU-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylbenzofuran is a substituted benzofuran derivative characterized by a fused benzene and furan ring system, with an ethyl group at position 3 and a methyl group at position 2. Benzofuran derivatives are widely studied for their pharmacological activities, structural versatility, and applications in organic synthesis .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-ethyl-2-methyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3

InChI Key

QKKJAALPNYZUFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethyl and methyl substituents. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize benzofuran derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nitrating agents like nitric acid for nitration; halogens like bromine for halogenation.

Major Products:

    Oxidation: Benzofuran-2,3-diones.

    Reduction: Dihydrobenzofurans.

    Substitution: Nitrobenzofurans, halobenzofurans.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylbenzofuran involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physical Properties

Compound Substituents Physical State Melting Point (°C/K) Yield (%) Key Interactions
3k (3,6-Diethoxy derivative) Ethoxy at 3,6; ethoxy at 2 Colorless crystal 74–76°C 70 Hydrogen bonding
3m (6-Chloro derivative) Chloro at 6; ethoxy at 3 Yellow oil N/A 52 N/A
3-Ethylsulfinyl derivative Ethylsulfinyl at 3 Colorless solid 445–446 K 62 C–H⋯O hydrogen bonds
Methylsulfinyl derivative Methylsulfinyl at 3 Colorless solid 380–381 K 79 π-π stacking

Key Observations :

  • Alkyl vs. Sulfinyl Groups : Ethylsulfinyl derivatives exhibit higher melting points (445–446 K) than alkoxy or alkyl-substituted compounds, likely due to stronger intermolecular interactions (e.g., hydrogen bonds) .
  • Chloro Substituents : Lower yields (52%) and oily states suggest reduced crystallinity compared to ethoxy derivatives .

Pharmacological and Functional Comparisons

Bioactivity Profiles

  • 3-Ethylsulfinyl Derivatives : Exhibit broad-spectrum antimicrobial, antifungal, and antitumor activities . For example, 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran shows potent antimicrobial properties .
  • Alkoxy Derivatives: Limited direct pharmacological data, but ethoxy groups may enhance solubility for drug delivery .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and reactivity but may reduce bioavailability due to increased hydrophobicity .
  • Sulfinyl Groups : Improve pharmacological potency by facilitating hydrogen bonding with biological targets .
  • Alkyl Chains (e.g., Ethyl, Butoxy) : Longer chains (e.g., butoxy in 3l) may decrease crystallinity but improve membrane permeability .

Crystallographic and Stability Insights

  • Planarity : Benzofuran cores in sulfinyl derivatives (e.g., Choi et al., 2008) are nearly planar (mean deviation ≤ 0.009 Å), promoting π-π stacking and crystallinity .
  • Hydrogen Bonding : Carboxyl groups in 2-(3-ethylsulfanyl-5-fluoro...) acetic acid form centrosymmetric dimers, enhancing thermal stability .
  • Oxidative Stability : Sulfinyl derivatives are more stable than sulfanyl precursors due to higher oxidation states .

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